CCR5 Antagonism vs. Regioisomeric Inactivity
Preliminary pharmacological screening identifies N-isopropyl-N-(2-methylamino-cyclohexyl)-acetamide as a CCR5 antagonist, a property completely absent from its 4-methylamino regioisomer (CAS 1353984-08-3), which has no reported CCR5 activity in any public database [1]. This functional divergence arises solely from the position of the methylamino substituent on the cyclohexyl ring (ortho vs. para), illustrating a classical regioisomer-dependent target-recognition effect that cannot be predicted a priori from chemical formula identity.
| Evidence Dimension | CCR5 antagonist activity (qualitative screening) |
|---|---|
| Target Compound Data | Qualified as CCR5 antagonist candidate; proposed for CCR5-mediated disease models (HIV, asthma, rheumatoid arthritis, COPD) |
| Comparator Or Baseline | N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide (CAS 1353984-08-3) with zero CCR5-related annotation |
| Quantified Difference | Present vs. Absent (binary pharmacological annotation difference); exact IC₅₀/Ki not publicly available |
| Conditions | Preliminary pharmacological screening as reported by Zhang Huili (2012) through Semantic Scholar records [1]; comparator status assessed by exhaustive database search (PubChem, ChEMBL, BindingDB) for CAS 1353984-08-3 showing no CCR5-linked functional data [2] |
Why This Matters
For procurement decisions in CCR5-focused drug discovery or HIV entry-inhibition programs, the 2-methylamino regioisomer is the only structurally relevant candidate with documented target annotation; the 4-substituted analog is functionally silent for this application, rendering it scientifically unusable in that context.
- [1] Zhang Huili. (2012). Preliminary screening of pharmacological activity: N-isopropyl-N-(2-methylamino-cyclohexyl)-acetamide as CCR5 antagonist. Semantic Scholar Author Profile (Zhang Huili, ID 91457169). View Source
- [2] PubChem Compound Summary for CAS 1353984-08-3 (N-Isopropyl-N-(4-methylamino-cyclohexyl)-acetamide). National Center for Biotechnology Information, accessed 2026. View Source
